4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-CHLORO-N’-[(6Z)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-chlorobenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-CHLORO-N’-[(6Z)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-CHLORO-N’-[(6Z)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-CHLORO-N’-[(6Z)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to its observed antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N’-[(6Z)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-YLIDENE]BENZOHYDRAZIDE include:
4-CHLORO-N’-[(4-HYDROXY-3-NITROBENZYLIDENE)]BENZOHYDRAZIDE: Known for its similar synthetic routes and biological activities.
4-CHLORO-N’-[(4-HYDROXY-3-METHOXYBENZYLIDENE)]BENZOHYDRAZIDE: Another hydrazone derivative with comparable properties and applications.
The uniqueness of 4-CHLORO-N’-[(6Z)-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-YLIDENE]BENZOHYDRAZIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H19ClN2O3 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-(3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ylidene)amino]benzamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-15-10-11-17-16-4-2-3-5-18(16)21(27-19(17)12-15)24-23-20(25)13-6-8-14(22)9-7-13/h6-12H,2-5H2,1H3,(H,23,25)/b24-21- |
InChI Key |
WAXBVCMASXIHCW-FLFQWRMESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(CCCC3)/C(=N/NC(=O)C4=CC=C(C=C4)Cl)/O2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CCCC3)C(=NNC(=O)C4=CC=C(C=C4)Cl)O2 |
Origin of Product |
United States |
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